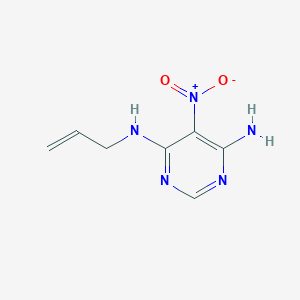

5-nitro-N4-(prop-2-en-1-yl)pyrimidine-4,6-diamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It forms the basis for several important derivatives with wide-ranging biological significance .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves condensation of malonic acid diesters with guanidine . The substituents linked to the ring carbon and nitrogen atoms can greatly influence the reactivity of these compounds .Molecular Structure Analysis

Pyrimidine is a six-membered ring with two nitrogen atoms. The position and nature of substituents on the ring can greatly influence the properties of the resulting compound .Chemical Reactions Analysis

The reactivity of pyrimidine derivatives can be influenced by the substituents linked to the ring carbon and nitrogen atoms . These compounds can undergo a variety of chemical reactions, including unexpected synthetic routes .Physical And Chemical Properties Analysis

The physical and chemical properties of a pyrimidine derivative can vary widely depending on its specific structure and substituents .科学研究应用

- Application : N4-allyl-5-nitropyrimidine-4,6-diamine can serve as a precursor for structurally diverse purine libraries. Researchers can explore its reactivity with primary amines to generate novel disubstituted dialkyl/arylamine pyrimidines, which may lead to new drug candidates .

- Application : Investigate the antiproliferative activity of N4-allyl-5-nitropyrimidine-4,6-diamine against cancer cell lines. Assess its potential as a lead compound for developing targeted therapies .

- Application : Explore the use of N4-allyl-5-nitropyrimidine-4,6-diamine as a starting material for the synthesis of functionalized pyrimidine derivatives. Investigate its reactivity in various reactions, such as nitration and reduction, to create novel compounds .

- Application : Conduct computational studies to elucidate the unexpected reaction observed during the aminolysis of 6-alkoxy-4-chloro-5-nitropyrimidines. Investigate pre-reactive molecular complexes, transition states, and Meisenheimer intermediates to gain insights into the reaction pathway .

- Application : Explore the modification of N4-allyl-5-nitropyrimidine-4,6-diamine with fluorescent or radiolabeled tags. Evaluate its potential as a molecular imaging agent for specific cellular targets .

- Application : Investigate the pesticidal or herbicidal properties of N4-allyl-5-nitropyrimidine-4,6-diamine. Assess its efficacy in controlling pests or weeds in agricultural settings .

Medicinal Chemistry and Drug Discovery

Antiproliferative Activity

Materials Science and Organic Synthesis

Computational Chemistry and Mechanistic Studies

Biomedical Imaging and Labeling

Agrochemical Research

作用机制

While the specific mechanism of action for “5-nitro-N4-(prop-2-en-1-yl)pyrimidine-4,6-diamine” is not available, pyrimidine derivatives have been found to exhibit a broad range of biological activities . For example, some pyrimidine derivatives have been found to inhibit replication of a broad range of viruses .

安全和危害

未来方向

属性

IUPAC Name |

5-nitro-4-N-prop-2-enylpyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N5O2/c1-2-3-9-7-5(12(13)14)6(8)10-4-11-7/h2,4H,1,3H2,(H3,8,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCICVPPIIKUIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=NC=NC(=C1[N+](=O)[O-])N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N4-allyl-5-nitropyrimidine-4,6-diamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{2-[4-(2-methoxybenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine](/img/structure/B6582523.png)

![2-{[5-(2,4-dimethylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B6582524.png)

![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(4-methylphenoxy)acetamide](/img/structure/B6582529.png)

![3-(4-chlorophenyl)-5-methyl-2,4-dioxo-N-(2-phenylethyl)-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B6582537.png)

![2-methylpropyl 4-{[(1E)-2-cyano-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]eth-1-en-1-yl]amino}benzoate](/img/structure/B6582540.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-1-[(3-chlorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6582546.png)

![N-{1-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-4-ethoxybenzamide](/img/structure/B6582558.png)

![3-ethyl-8-(4-methoxy-2,3-dimethylbenzenesulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6582564.png)

![N-cycloheptyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B6582566.png)

![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B6582571.png)

![5-methyl-2-[(piperidin-3-yl)methoxy]pyridine](/img/structure/B6582609.png)

![3-[(1,3-thiazol-2-yloxy)methyl]piperidine](/img/structure/B6582613.png)

![1-(naphthalene-1-carbonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B6582617.png)